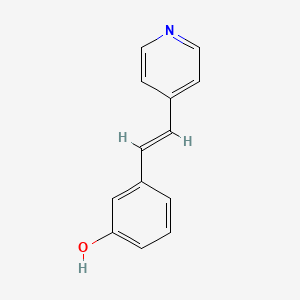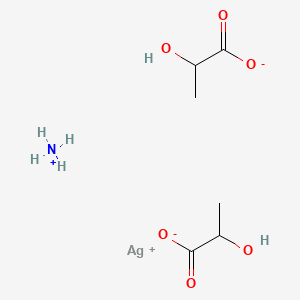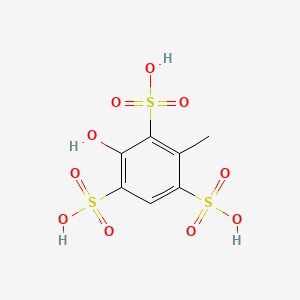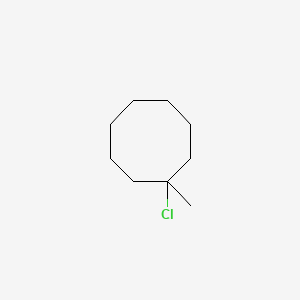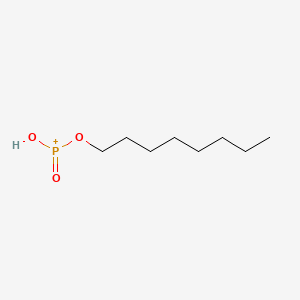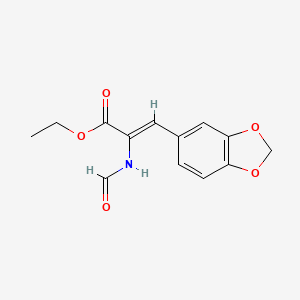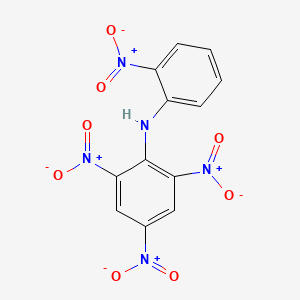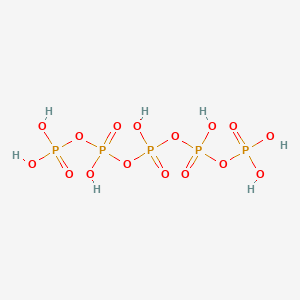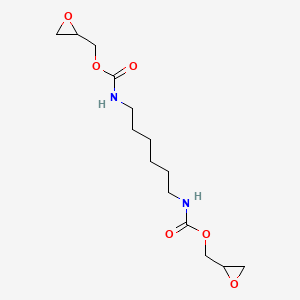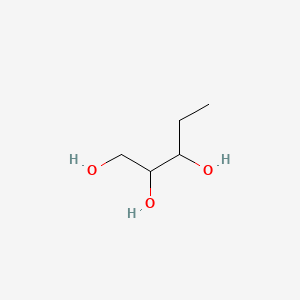
1,2,3-Pentanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Pentane-1,2,3-tricarboxylic acid.
Reduction: Pentane-1,2,3-triol derivatives.
Substitution: Pentane-1,2,3-trichloride.
Wissenschaftliche Forschungsanwendungen
1,2,3-Pentanetriol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxyl groups.
Wirkmechanismus
The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Butanetriol: Another triol with a similar structure but different hydroxyl group positions.
1,2,5-Pentanetriol: A triol with hydroxyl groups at different positions on the pentane chain.
Glycerol (1,2,3-Propanetriol): A well-known triol with three hydroxyl groups on a three-carbon chain.
Uniqueness: 1,2,3-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical properties and reactivity compared to other triols. This unique structure makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
5371-48-2 |
|---|---|
Molekularformel |
C5H12O3 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
pentane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
AALKGALVYCZETF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


